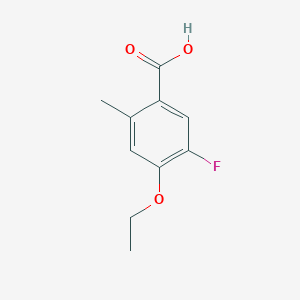

4-Ethoxy-5-fluoro-2-methylbenzoic acid

Description

4-Ethoxy-5-fluoro-2-methylbenzoic acid is a substituted benzoic acid derivative characterized by three key functional groups:

- Ethoxy group (-OCH₂CH₃) at position 4: Enhances lipophilicity and metabolic stability compared to smaller alkoxy groups (e.g., methoxy) .

- Fluorine atom (-F) at position 5: Modulates electronic effects (electron-withdrawing) and improves bioavailability .

This compound’s structural features make it a candidate for pharmaceutical applications, particularly in drug design where substituent positioning and electronic properties influence target engagement.

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

4-ethoxy-5-fluoro-2-methylbenzoic acid |

InChI |

InChI=1S/C10H11FO3/c1-3-14-9-4-6(2)7(10(12)13)5-8(9)11/h4-5H,3H2,1-2H3,(H,12,13) |

InChI Key |

KODOQILVSNAJER-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Ethoxy-5-fluoro-2-methylbenzoic Acid

General Synthetic Strategies

The synthesis of 4-ethoxy-5-fluoro-2-methylbenzoic acid typically involves functional group transformations on a benzoic acid core or its precursors, incorporating:

- Introduction of the ethoxy substituent via alkylation or nucleophilic substitution.

- Installation of the fluorine atom through electrophilic aromatic substitution or halogen exchange.

- Methylation at the 2-position either by Friedel-Crafts alkylation or via organometallic intermediates.

- Carboxylation or oxidation to form the benzoic acid moiety.

The process demands careful control of reaction conditions to achieve regioselectivity and high purity.

Specific Synthetic Routes

While direct detailed procedures for 4-ethoxy-5-fluoro-2-methylbenzoic acid are scarce, analogous preparation methods of related compounds provide a foundation:

Friedel-Crafts Acylation Followed by Functional Group Modification

A method for synthesizing 4-fluoro-2-methylbenzoic acid (a close analog lacking the ethoxy group) involves:

- Starting from m-fluorotoluene,

- Performing Friedel-Crafts acylation with trichloroacetyl chloride catalyzed by anhydrous aluminum trichloride,

- Hydrolyzing under alkaline conditions to obtain a mixture of isomers including 4-fluoro-2-methylbenzoic acid,

- Purifying by recrystallization.

This method benefits from readily available raw materials, mild conditions, and suitability for scale-up.

Table 1: Friedel-Crafts Acylation Conditions for 4-Fluoro-2-methylbenzoic Acid

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Friedel-Crafts Acylation | m-Fluorotoluene, trichloroacetyl chloride, anhydrous AlCl3, 0–10 °C, 1,2-dichloroethane solvent | Lewis acid catalysis, temperature control critical |

| Hydrolysis and Acidification | NaOH (alkaline hydrolysis), acidification | Converts ketone to carboxylic acid |

| Purification | Recrystallization from toluene or ethyl acetate | Separates isomers |

This approach can be adapted to introduce the ethoxy group by substituting or modifying the aromatic ring prior or subsequent to acylation.

Alkylation Reactions for Ethoxy Group Introduction

The ethoxy substituent at the 4-position can be introduced via alkylation of a hydroxy-substituted precursor (e.g., 4-hydroxy-5-fluoro-2-methylbenzoic acid) using ethyl halides under basic conditions:

- Phenolic hydroxyl is alkylated with ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.

- Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures completion.

This method requires prior availability or synthesis of the hydroxy-substituted intermediate.

Halogenation and Cyanation as Intermediate Steps

A related synthetic approach involves halogenation followed by cyanation to introduce functional groups that can be transformed into carboxylic acids:

- For example, synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester involves diazotization of 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, iodination, and subsequent cyanation using cuprous or zinc cyanide under nitrogen protection.

- This strategy highlights the use of halogenated intermediates and nucleophilic substitution to install nitrile groups convertible to carboxylic acids.

Though this exact route is for a brominated derivative, similar principles apply for fluorinated benzoic acid derivatives.

Detailed Example of a Related Synthetic Procedure

The following example illustrates the preparation of 4-fluoro-2-methylbenzoic acid by Friedel-Crafts acylation, which can be modified to include ethoxy substituents:

| Step | Procedure | Conditions/Results |

|---|---|---|

| 1 | Add 110 g (1 mol) m-fluorotoluene and 550 g 1,2-dichloroethane to a 2000 ml reactor under N2. | Temperature reduced to ~0 °C. |

| 2 | Add 146.3 g (1.1 mol) anhydrous aluminum trichloride, then 200.2 g (1.1 mol) trichloroacetyl chloride dropwise. | Maintain 0–10 °C, monitor by HPLC until <0.5% m-fluorotoluene remains. |

| 3 | Quench reaction by pouring into 800 g 5% cold HCl, stir to dissolve, separate layers. | Organic phase washed with water. Product is 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone (~76% purity). |

| 4 | Hydrolyze under alkaline conditions to convert ketone to carboxylic acid isomers. | Use NaOH, followed by acidification. |

| 5 | Recrystallize from solvents such as toluene or ethyl acetate to isolate pure 4-fluoro-2-methylbenzoic acid. | Removes isomeric impurities. |

This procedure is industrially feasible due to mild conditions, cost-effective reagents, and straightforward purification.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation + Hydrolysis (Ref. 3) | m-Fluorotoluene, trichloroacetyl chloride | Anhydrous AlCl3, 0–10 °C, NaOH hydrolysis | Mild conditions, low cost, scalable | Requires separation of isomers | High |

| Alkylation of Hydroxy Precursor (Ref. 2) | 4-Hydroxy-5-fluoro-2-methylbenzoic acid, ethyl halide | Base (K2CO3), reflux or mild heating | Direct ethoxy introduction, simple reaction | Requires hydroxy intermediate preparation | Moderate |

| Halogenation and Cyanation (Ref. 1) | 2-Amino-4-bromo-5-fluorobenzoic acid methyl ester | Sodium nitrite, iodide, cuprous/zinc cyanide | High yield, well-defined intermediates | Multi-step, uses toxic cyanides | Moderate |

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5-fluoro-2-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted benzoic acid derivatives.

Scientific Research Applications

4-Ethoxy-5-fluoro-2-methylbenzoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-5-fluoro-2-methylbenzoic acid involves its interaction with molecular targets and pathways within a system. The compound may act by binding to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

4-Amino-2-fluoro-5-methoxybenzoic acid (C₈H₈FNO₃)

- Substituents: Amino (-NH₂) at position 4, fluoro (-F) at position 2, methoxy (-OCH₃) at position 3.

- Key Differences: The amino group enables hydrogen bonding, enhancing interactions with biological targets, whereas the ethoxy group in the target compound offers lipophilicity. Methoxy (smaller) vs. ethoxy (bulkier) alters solubility and metabolic pathways.

- Applications : Investigated for medicinal chemistry due to its hydrogen-bonding capacity .

2-Fluoro-5-methoxybenzoic acid (C₈H₇FO₃)

- Substituents : Fluoro (-F) at position 2, methoxy (-OCH₃) at position 4.

- Key Differences :

- Lacks the ethoxy and methyl groups, reducing steric bulk and lipophilicity.

- Lower molecular weight may improve aqueous solubility but decrease membrane permeability.

Ethyl 5-chloro-2-fluoro-4-methoxybenzoate (C₁₁H₁₁ClFO₃)

- Substituents : Ethyl ester (-COOEt) instead of carboxylic acid (-COOH), chloro (-Cl) at position 5.

- Key Differences :

- Esterification reduces acidity (pKa ~1–2 for esters vs. ~4–5 for carboxylic acids), impacting ionization under physiological conditions.

- Chloro substituent (stronger electron-withdrawing) vs. fluoro alters electronic distribution.

Q & A

Q. What are the optimal synthetic routes for 4-Ethoxy-5-fluoro-2-methylbenzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of substituted benzoic acid derivatives often involves coupling reactions, halogenation, or functional group interconversion. For example, similar compounds like 4-amino-5-chloro-2-methoxybenzoic acid are synthesized via coupling reactions with glycine esters followed by catalytic hydrogenation . For 4-Ethoxy-5-fluoro-2-methylbenzoic acid, a plausible route includes:

Ethoxylation : Introduce the ethoxy group via nucleophilic substitution using ethanol under acidic or basic conditions.

Fluorination : Use fluorinating agents (e.g., Selectfluor™) in aprotic solvents to ensure regioselectivity.

Methylation : Optimize methyl group introduction via Friedel-Crafts alkylation or using methyl halides.

Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography or recrystallization. Adjust solvent polarity (e.g., DMF for solubility) and temperature (reflux for faster kinetics) to maximize yield .

Q. Which analytical techniques are most effective for characterizing the purity and structure of 4-Ethoxy-5-fluoro-2-methylbenzoic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., ethoxy at C4, methyl at C2) and detect impurities. For fluorinated analogs, F NMR can resolve fluorine-related stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Use a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) for optimal separation .

- Mass Spectrometry (MS) : ESI-MS or GC-MS confirms molecular weight (e.g., expected [M+H] peak) and detects degradation products .

Advanced Research Questions

Q. How do electronic effects of substituents (ethoxy, fluoro, methyl) influence the reactivity of 4-Ethoxy-5-fluoro-2-methylbenzoic acid in further derivatization?

- Methodological Answer : The electron-withdrawing fluoro group at C5 increases electrophilicity at the carboxylic acid moiety, facilitating amide bond formation. The ethoxy group (electron-donating) at C4 stabilizes adjacent positions via resonance, directing electrophilic substitution to C5. For example:

- Amidation : React with amines (e.g., benzylamine) using coupling agents like EDCI/HOBt in DCM. Monitor for byproducts via LC-MS .

- Sulfonation : Use chlorosulfonic acid to introduce sulfonic acid groups at C3, leveraging the methyl group’s steric hindrance to control regioselectivity .

Computational tools (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictory data in pharmacological studies involving 4-Ethoxy-5-fluoro-2-methylbenzoic acid, such as inconsistent receptor binding affinities?

- Methodological Answer :

- Control Experiments : Verify compound purity (≥95% by HPLC) and exclude solvent residues (e.g., DMSO) that may interfere with assays .

- Structural Analog Comparison : Test analogs (e.g., 4-chloro-2-methylbenzoic acid) to isolate the effect of ethoxy/fluoro substituents. Reference studies on similar scaffolds (e.g., dopamine D2 receptor antagonists) for mechanistic insights .

- Data Normalization : Use internal standards (e.g., 4-hydroxybenzoic acid) in bioassays to correct for batch-to-batch variability .

Q. How can researchers mitigate stability challenges during storage of 4-Ethoxy-5-fluoro-2-methylbenzoic acid?

- Methodological Answer :

- Storage Conditions : Store at -20°C under inert gas (argon) to prevent hydrolysis of the ethoxy group or oxidation of the methyl substituent .

- Lyophilization : For aqueous solutions, lyophilize the compound and reconstitute in anhydrous DMSO immediately before use .

- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 1 month) and track changes via NMR and HPLC .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of 4-Ethoxy-5-fluoro-2-methylbenzoic acid across different cell lines?

- Methodological Answer :

- Cell Line Authentication : Confirm cell line identity via STR profiling to exclude cross-contamination .

- Dose-Response Curves : Generate IC values across multiple concentrations (1 nM–100 µM) to account for variability in receptor density .

- Metabolic Stability Assays : Test compound stability in cell culture media (e.g., DMEM + 10% FBS) using LC-MS to identify degradation products .

Safety and Handling

Q. What safety protocols are critical when handling 4-Ethoxy-5-fluoro-2-methylbenzoic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated halogenated waste containers .

- Exposure Response : In case of skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.